
2-bromo-N-pentylpyridin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromo-N-pentylpyridin-4-amine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the second position and a pentylamine group at the nitrogen atom of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-pentylpyridin-4-amine typically involves the bromination of pyridine derivatives followed by the introduction of the pentylamine group. One common method is the bromination of pyridin-4-amine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The resulting 2-bromo-pyridin-4-amine can then be reacted with pentylamine under reflux conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or column chromatography.
化学反応の分析
Types of Reactions
2-bromo-N-pentylpyridin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
科学的研究の応用
2-bromo-N-pentylpyridin-4-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor binding studies.
作用機序
The mechanism of action of 2-bromo-N-pentylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The bromine atom and the pentylamine group can influence the compound’s binding affinity and selectivity towards certain receptors or enzymes. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 2-bromo-N-methylpyridin-4-amine
- 2-bromo-N-ethylpyridin-4-amine
- 2-bromo-N-propylpyridin-4-amine
- 2-bromo-N-butylpyridin-4-amine
Uniqueness
2-bromo-N-pentylpyridin-4-amine is unique due to the presence of the pentylamine group, which can influence its chemical reactivity and biological activity. Compared to its shorter-chain analogs, the pentyl group may enhance the compound’s lipophilicity and membrane permeability, potentially leading to improved pharmacokinetic properties .
特性
分子式 |
C10H15BrN2 |
|---|---|
分子量 |
243.14 g/mol |
IUPAC名 |
2-bromo-N-pentylpyridin-4-amine |
InChI |
InChI=1S/C10H15BrN2/c1-2-3-4-6-12-9-5-7-13-10(11)8-9/h5,7-8H,2-4,6H2,1H3,(H,12,13) |
InChIキー |
XIIBOOSUUXSEPG-UHFFFAOYSA-N |
正規SMILES |
CCCCCNC1=CC(=NC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-[(methylsulfanyl)methyl]-6-(trifluoromethyl)pyridine](/img/structure/B13900205.png)
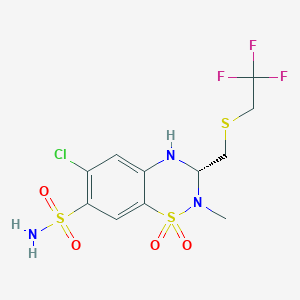
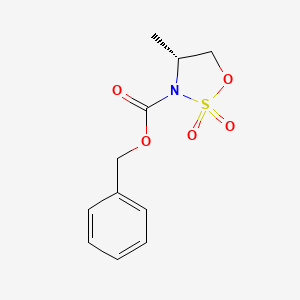



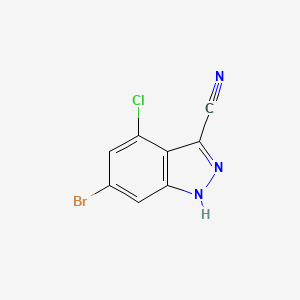

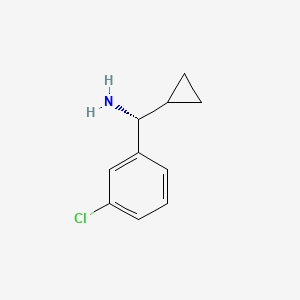
![[(4R)-4-fluoro-1,2-dimethyl-pyrrolidin-2-yl]methanol](/img/structure/B13900260.png)
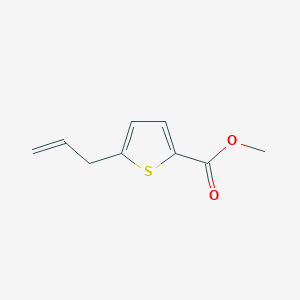
![(5R)-5-tert-butyl-2-(2,3,4,5,6-pentafluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate](/img/structure/B13900266.png)
![Ethyl 5-bromo-7-methylbenzo[b]thiophene-2-carboxylate](/img/structure/B13900267.png)

